2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide
Descripción
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, fused to a 2-oxopyridinone scaffold. The acetamide moiety is further substituted with an o-tolyl group (a methyl-substituted phenyl ring at the ortho position). The 1,2,4-oxadiazole ring is notable for its electron-deficient character and metabolic stability, making it a common pharmacophore in drug discovery . The pyridinone ring contributes to hydrogen-bonding interactions, while the o-tolyl group may enhance lipophilicity and influence pharmacokinetic properties.
Propiedades
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-5-2-3-7-18(14)24-19(28)13-27-12-4-6-17(22(27)29)21-25-20(26-30-21)15-8-10-16(23)11-9-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNQDUVDPTIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often starts with the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Pyridinone Formation: The pyridinone moiety is synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the oxadiazole and pyridinone intermediates with an o-tolyl acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Análisis De Reacciones Químicas
Key Functional Groups and Reactivity
Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.
Reaction Conditions :
-
Acidic : HCl in refluxing ethanol.
-
Basic : NaOH aqueous solution.
Substitution Reactions
-
Nucleophilic substitution : The acetamide carbonyl may react with nucleophiles (e.g., amines, alcohols).
-
Electrophilic substitution : The oxadiazole ring (5-position) and pyridine may undergo reactions with electrophiles (e.g., nitration, bromination) .
Oxidation
The pyridine ring (2-oxo) may undergo oxidation to form pyridine derivatives or quinolones.
Reagents : Potassium permanganate (KMnO₄) in acidic conditions.
Cross-Coupling Reactions
If fluorine substitution is present, Suzuki or Heck coupling could introduce new substituents .
Research Findings
-
Structural Analysis : The compound’s molecular formula (C₁₇H₁₆FN₃O₃) and weight (341.33 g/mol) indicate a complex heterocyclic structure.
-
Biological Activity : Hypothesized to inhibit inflammatory or microbial pathways, though detailed mechanisms require further study.
-
Physical Properties : Likely a solid at room temperature with moderate solubility in organic solvents (e.g., ethanol, DMSO).
Aplicaciones Científicas De Investigación
Biological Activities
The biological activities of this compound have been the focus of several studies, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. Specifically, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines.
- Case Study : A study evaluating a related oxadiazole compound demonstrated significant growth inhibition against human tumor cells with IC50 values ranging from 10 to 20 μM, indicating potential for further development as an anticancer agent .
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives is well-documented. The presence of fluorine in the phenyl ring enhances the biological activity against bacteria and fungi.
- Case Study : In vitro evaluations revealed that derivatives similar to 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key modifications that have been shown to enhance activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and bioavailability |
| Substitution on Pyridine Ring | Enhances interaction with biological targets |
| Variation in Acetamide Group | Alters solubility and metabolic stability |
Mecanismo De Acción
The mechanism of action of 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs based on shared pharmacophoric elements (fluorophenyl, heterocyclic cores, and acetamide side chains).
Structural and Physicochemical Comparisons
Key Observations :
- Heterocyclic Core: The target compound’s 1,2,4-oxadiazole-pyridinone system is distinct from the thiadiazole (e.g., ) or chromenone-pyrazolopyrimidine cores (e.g., ). Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic cleavage .
- Fluorophenyl Substitution : All analogs include fluorophenyl groups, which enhance bioavailability and target binding via hydrophobic and electrostatic interactions. The 4-fluorophenyl group in the target compound may confer better π-π stacking than 3-fluorophenyl derivatives .
Actividad Biológica
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 303.32 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, and a pyridine moiety that may enhance its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole compounds often exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds similar to the one have been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This mechanism is crucial for disrupting cancer cell proliferation .
- Case Studies : A study reported that oxadiazole derivatives displayed potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and SMMC-7721 (liver cancer) .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Antibacterial Effects : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) at specific positions significantly enhances their antibacterial potential .
- Case Studies : In vitro studies showed that oxadiazole derivatives could effectively inhibit bacterial growth with minimal inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various strains .
Antioxidant Activity
Oxadiazole derivatives have been linked to antioxidant effects due to their ability to scavenge free radicals:
- Mechanism : The presence of functional groups in the structure can contribute to the electron-donating ability of the compound, which is crucial for antioxidant activity .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of EWGs | Increases anticancer and antimicrobial potential |
| Substitution on the phenyl ring | Enhances antioxidant properties |
| Oxadiazole ring position | Critical for tubulin inhibition |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized?
The synthesis involves three critical steps: (i) formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under microwave-assisted conditions (120°C, 30 min), (ii) coupling the oxadiazole intermediate to a 2-oxopyridinone scaffold using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄), and (iii) N-acetylation of the o-tolylamine group using chloroacetyl chloride in the presence of triethylamine . Optimization of intermediates (e.g., purification via column chromatography with hexane:ethyl acetate gradients) improves yields by reducing steric hindrance at the pyridinone ring .
Q. How can structural characterization be performed to confirm the compound’s regiochemistry?
Use a combination of:
- ¹H/¹³C NMR : Key signals include the oxadiazole C-5 proton (δ 8.1–8.3 ppm, singlet) and the pyridinone carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolve ambiguities in the oxadiazole-pyridinone junction; similar compounds show bond lengths of 1.33–1.36 Å for C=N in oxadiazole and 1.22 Å for the pyridinone carbonyl .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC₅₀ determination) or antimicrobial activity via microbroth dilution (MIC against Gram+/Gram- strains). Include positive controls (e.g., imatinib for kinases) and validate solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on binding .
- Scaffold hopping : Substitute the oxadiazole with 1,3,4-thiadiazole and compare activity via molecular docking (e.g., AutoDock Vina) against crystallized kinase domains .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?
- Prodrug design : Introduce phosphate esters at the acetamide’s methyl group, hydrolyzable by alkaline phosphatase .
- Nanoparticle encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide ratio) with particle size <200 nm (PDI <0.2) and drug loading ≥15% .
- Co-solvent systems : Test PEG 400:ethanol (4:1 v/v) for intraperitoneal administration .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects : Compare solution-state NMR (rotameric flipping of the o-tolyl group) with solid-state NMR or variable-temperature experiments to identify conformational flexibility .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level and simulate NMR chemical shifts (GIAO method) to match experimental data .
Q. What computational methods predict metabolic stability and toxicity?
- Metabolism : Use Schrödinger’s ADMET Predictor to identify likely CYP3A4 oxidation sites (e.g., fluorophenyl ring) .
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and Ames test simulations (e.g., Derek Nexus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
